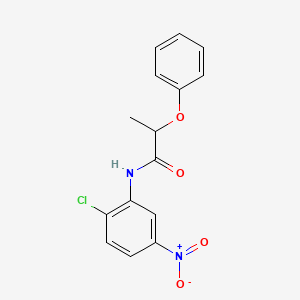
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate, also known as BBFP, is a chemical compound that has been used in scientific research for various purposes. This compound has gained significant attention due to its potential therapeutic applications in the field of neuroscience and pharmacology.
Mechanism of Action
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate acts as a partial agonist at the 5-HT1A receptor, which means it can activate the receptor but not to the full extent of a full agonist. This leads to a moderate increase in serotonin release in the brain, which can produce anxiolytic and antidepressant effects. 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate also has affinity for other receptors, such as the dopamine D2 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal studies. It has also been shown to have antipsychotic effects in a rat model of schizophrenia. 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has a good safety profile and does not produce significant side effects, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has several advantages for lab experiments, such as its high purity and stability. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its partial agonist activity may complicate interpretation of results in experiments involving the 5-HT1A receptor.
Future Directions
There are several future directions for research on 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine the optimal dose and administration route for 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate in humans. Another area of research is the development of new ligands based on 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate for other receptors, such as the dopamine D2 receptor. This could lead to the development of new antipsychotic drugs with improved efficacy and safety profiles. Additionally, further studies are needed to investigate the mechanism of action of 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate and its effects on other neurotransmitter systems.
Synthesis Methods
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate can be synthesized through a multi-step process that involves the reaction of 1-(3-bromobenzyl)piperazine with 4-fluorobenzyl chloride in the presence of a base. The resulting intermediate is then treated with oxalic acid to obtain the oxalate salt of 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate. This synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has been used in various scientific research studies to investigate its potential therapeutic applications. One of the major areas of research is its use as a ligand for the serotonin receptor. 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This makes 1-(3-bromobenzyl)-4-(4-fluorobenzyl)piperazine oxalate a potential candidate for the development of new antidepressant and anxiolytic drugs.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2.C2H2O4/c19-17-3-1-2-16(12-17)14-22-10-8-21(9-11-22)13-15-4-6-18(20)7-5-15;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDYHURJHPHGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![N-(4-{[(4-methyl-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4990218.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)
![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
![2-{[3-(2,4-dichloro-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4990258.png)
![N-[1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4990293.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990297.png)
![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)

